ethyl 2-ethoxybutanoate
Overview
Description
Ethyl 2-ethoxybutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-ethoxybutanoate can be synthesized through several methods:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, the reaction would involve 2-ethoxybutanoic acid and ethanol.
SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with a primary alkyl halide.
Chemical Reactions Analysis
Ethyl 2-ethoxybutanoate undergoes various chemical reactions:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce 2-ethoxybutanoic acid and ethanol.
Reduction: This ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This compound can undergo transesterification reactions where it reacts with another alcohol to form a different ester and ethanol.
Scientific Research Applications
Ethyl 2-ethoxybutanoate has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its reactivity makes it useful in various chemical reactions and processes.
Biology: In biological research, it can be used to study ester hydrolysis and enzyme activity related to esterases.
Medicine: While not directly used as a drug, its derivatives and related compounds can be explored for pharmaceutical applications.
Industry: It is used in the production of fragrances, flavors, and as a solvent in coatings and inks
Mechanism of Action
The mechanism of action of ethyl 2-ethoxybutanoate in chemical reactions typically involves nucleophilic acyl substitution. In hydrolysis, for example, a nucleophile (water or hydroxide ion) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and form the carboxylic acid .
Comparison with Similar Compounds
Ethyl 2-ethoxybutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent, it has a simpler structure and lower boiling point.
Methyl butanoate: Found in pineapple oil, it has a similar ester linkage but different alkyl groups.
Isopentyl acetate: Known for its banana-like odor, it is used in flavorings and fragrances
This compound stands out due to its specific structure, which imparts unique physical and chemical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
ethyl 2-ethoxybutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7(10-5-2)8(9)11-6-3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIDNGPTLWWCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285207 | |
Record name | Butanoic acid, 2-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209803-41-8 | |
Record name | Butanoic acid, 2-ethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209803-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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